molecular formula C7H8Cl3N3 B3192591 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 635698-30-5

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Cat. No. B3192591
CAS RN: 635698-30-5
M. Wt: 240.5
InChI Key: MDEUNLWIRLXZJC-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a compound with the CAS Number: 1208901-69-2 . It has a molecular weight of 240.52 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of Intermediate 4 in DCM stirred with (Boc)2O and TEA at room temperature for 16 hours . Another method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines .


Molecular Structure Analysis

The molecular formula of this compound is C7H7Cl2N3 . The InChI Code is 1S/C7H7Cl2N3.ClH/c8-6-4-3-10-2-1-5 (4)11-7 (9)12-6;/h10H,1-3H2;1H .


Chemical Reactions Analysis

This compound can be used to prepare other compounds. For example, it can be used to prepare 4- (3- (2- (2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrido [3,4-d]pyrimidin-7-carbonyl)-4-fluorobenzyl)phthalazin-1 (2H)-one, which is a PARP inhibitor .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is noted that compounds of similar structure have been used as mTOR kinase and PI3 kinase inhibitors .

Safety and Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

The compound can be used to prepare other compounds, such as a PARP inhibitor . This suggests potential applications in the field of medicinal chemistry, particularly in the development of treatments for diseases related to the mTOR and PI3 kinase pathways .

properties

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3.ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEUNLWIRLXZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979789
Record name 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

CAS RN

635698-30-5
Record name 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 2
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Reactant of Route 3
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

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